Androstenedione

Vue d'ensemble

Description

Il sert d'intermédiaire dans la biosynthèse de la testostérone et de l'œstrone à partir de la déhydroépiandrostérone (DHEA) . L'androstènedione est produite dans les glandes surrénales, les ovaires et les testicules, et joue un rôle crucial dans la production des hormones sexuelles.

Mécanisme D'action

Target of Action

Androstenedione, also known as 4-androstenedione or Δ4-dione, is a steroid hormone that primarily targets the gonads and adrenal glands . It serves as a precursor to testosterone, estrone, and estradiol, depending on the tissue type .

Mode of Action

This compound is a 19-carbon steroid hormone produced in the adrenal glands and the gonads . It acts as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol . While it has weak androgenic actions on the body itself, it mainly acts as a stepping stone in the manufacture of testosterone and estrogen within the body .

Biochemical Pathways

This compound is the common precursor of the androgen and estrogen sex hormones . It can be biosynthesized in one of two ways. The primary pathway involves conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA) by way of 17,20-lyase, with subsequent conversion of DHEA to this compound via the enzyme 3β-hydroxysteroid dehydrogenase .

Pharmacokinetics

It is known that it is metabolized in the liver

Result of Action

As a precursor to testosterone and other androgens, as well as estrogens like estrone, this compound plays a key role in the body . In addition to functioning as an endogenous prohormone, this compound also has weak androgenic activity in its own right . This compound has been found to possess some estrogenic activity, similarly to other DHEA metabolites .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in children aged 6 to 8 years old, there is a rise in this compound secretion along with DHEA during adrenarche . This rise in this compound and DHEA is hypothesized to play a crucial role for learning social, cultural, and ecological skills, such as the development and understanding of sexual attraction . Furthermore, it is thought that this compound plays a role in levels of aggression and competition in boys .

Applications De Recherche Scientifique

Hormonal Supplementation and Replacement Therapy

Clinical Use in Hypogonadism:

Androstenedione has been explored for its potential in treating hypogonadism, a condition characterized by low testosterone levels. Research indicates that oral administration of this compound can lead to increased serum testosterone levels, particularly in men with low baseline levels. A study involving healthy men found that doses of 100 mg and 300 mg resulted in significant increases in both testosterone and estrogen levels, with the higher dose showing the most pronounced effects .

Effects on Muscle Strength:

In a randomized controlled trial, participants who supplemented with this compound during resistance training showed increases in muscle strength and cross-sectional area of muscle fibers. However, the gains were similar to those observed in placebo groups, suggesting that while this compound may enhance hormonal levels, its direct impact on muscle hypertrophy remains inconclusive .

Performance Enhancement in Sports

Use Among Athletes:

this compound is often marketed as a natural alternative to anabolic steroids for enhancing athletic performance. Athletes have used it with the belief that it can improve muscle mass, strength, and overall physical performance. However, studies have shown mixed results regarding its efficacy. For instance, while some users reported increased testosterone levels after supplementation, these did not consistently translate into improved athletic performance or body composition compared to placebo groups .

Regulatory Status:

Due to concerns over its misuse for performance enhancement, this compound is banned by organizations such as the World Anti-Doping Agency and the International Olympic Committee. This regulation stems from its classification as a performance-enhancing drug .

Potential Therapeutic Applications

Impact on Memory and Cognitive Function:

Recent studies have investigated the relationship between this compound levels and cognitive function. Higher serum levels of this compound have been associated with impaired memory performance in certain populations . This suggests a potential role for this compound in cognitive health, warranting further investigation into its therapeutic applications.

Role in Transgender Medicine:

this compound is also utilized in hormone therapy for transgender individuals undergoing male-to-female transitions. Its administration can aid in achieving desired physical changes by increasing testosterone levels .

Table 1: Summary of Key Studies on this compound

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'androstènedione peut être synthétisée par la biotransformation des phytostérols. Ce processus implique l'utilisation de micro-organismes tels que Mycolicibacterium sp. et Mycolicibacterium neoaurum . Le processus de biotransformation comprend plusieurs étapes, telles que l'ajout chimique de solvants, de tensioactifs, de cofacteurs, d'inducteurs et de liquides ioniques pour améliorer la production .

Méthodes de production industrielle

La production industrielle de l'androstènedione implique souvent la fermentation microbienne. Le processus inclut généralement l'utilisation de micro-organismes génétiquement modifiés pour augmenter le rendement. Le processus de production est axé sur les techniques d'amélioration du processus et les modifications des micro-organismes impliqués dans la biosynthèse .

Analyse Des Réactions Chimiques

Types de réactions

L'androstènedione subit diverses réactions chimiques, notamment :

Oxydation : Conversion en d'autres hormones stéroïdes.

Réduction : Conversion en testostérone et autres androgènes.

Substitution : Formation de différents dérivés stéroïdes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des enzymes telles que la 3β-hydroxystéroïde déshydrogénase et la 17,20-lyase . Les réactions se produisent généralement dans des conditions spécifiques, telles que des niveaux de température et de pH contrôlés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent la testostérone, l'œstrone et d'autres hormones stéroïdes .

Applications de la recherche scientifique

L'androstènedione a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de diverses hormones stéroïdes.

Biologie : Étudié pour son rôle dans le système endocrinien et la régulation hormonale.

Médecine : Investigué pour son utilisation potentielle dans la thérapie de remplacement hormonal et le traitement des troubles hormonaux.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme complément pour augmenter les niveaux de testostérone.

Mécanisme d'action

L'androstènedione exerce ses effets en servant de précurseur à la testostérone et à l'œstrone. Elle est convertie en ces hormones par des réactions enzymatiques impliquant la 3β-hydroxystéroïde déshydrogénase et la 17,20-lyase . Les cibles moléculaires et les voies impliquées comprennent les voies du récepteur des androgènes et du récepteur des œstrogènes .

Comparaison Avec Des Composés Similaires

L'androstènedione est étroitement liée à d'autres hormones stéroïdes telles que :

Androstènediol : Un précurseur de la testostérone et de l'estradiol.

Testostérone : Une hormone sexuelle mâle primaire.

Œstrone : Une hormone œstrogène.

Comparée à ces composés, l'androstènedione a une activité androgénique plus faible, mais elle sert d'intermédiaire crucial dans la biosynthèse d'hormones plus puissantes .

Activité Biologique

Androstenedione, a steroid hormone and precursor to testosterone and estrogen, has garnered significant attention for its biological activity and potential therapeutic applications. This article explores the various aspects of this compound's biological activity, including its metabolic pathways, hormonal effects, and clinical implications based on diverse research findings.

Overview of this compound

This compound (4-androstene-3,17-dione) is produced primarily in the adrenal glands and gonads. It serves as a precursor in the biosynthesis of testosterone and estrone. The compound is often used as a dietary supplement for its purported anabolic effects, especially among athletes.

This compound undergoes metabolic transformations in various tissues, leading to the production of several biologically active metabolites. The primary pathways include:

- Conversion to Testosterone : this compound can be converted to testosterone through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes.

- Aromatization to Estrogens : It can also be aromatized to estrone and subsequently to estradiol, particularly in peripheral tissues.

Table 1: Major Metabolites of this compound

| Metabolite | Conversion Pathway | Biological Activity |

|---|---|---|

| Testosterone | 17β-HSD conversion | Anabolic effects |

| Estrone | Aromatization | Estrogenic effects |

| Estradiol | Further aromatization from estrone | Potent estrogenic effects |

Hormonal Regulation

Research indicates that this compound supplementation can influence serum hormone levels significantly. For example, a study demonstrated that oral administration of 100 mg of this compound increased serum testosterone levels by approximately 175% within the first hour . However, long-term supplementation did not sustain elevated testosterone levels due to feedback mechanisms that down-regulate endogenous testosterone production .

Case Studies

- Resistance Training Study : In a controlled trial involving young men undergoing resistance training, this compound supplementation resulted in increased serum estrone and estradiol concentrations but did not significantly enhance muscle strength or body composition compared to placebo .

- Postmenopausal Women : A study on postmenopausal women revealed that both 50 mg and 100 mg doses of this compound increased serum testosterone and estrone levels without affecting estradiol levels significantly. This suggests potential benefits for managing menopausal symptoms but also raises concerns about long-term hormonal balance .

Neuroprotective Properties

Emerging research suggests that this compound may exhibit neuroprotective properties. It has been shown to inhibit nitric oxide synthase activity and reduce oxidative stress markers in neuronal cells, which could have implications for neurodegenerative diseases .

Safety and Side Effects

While this compound is often marketed as a safe supplement, its use can lead to various side effects, particularly hormonal imbalances. For instance:

Propriétés

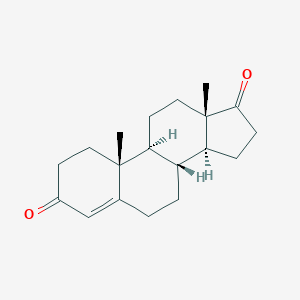

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFNILZOJDQLW-QAGGRKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Record name | androstenedione | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Androstenedione | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024523 | |

| Record name | 4-Androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androstenedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 200 °C before boiling | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 57.3 mg/L at 25 °C, pH 7.3; 40 mg/L at 37 °C, pH 7.4, In water, 66 mg/L at 20 °C, pH 6.5 (EU Method A.6, Water Solubility, flask method), 0.0578 mg/mL | |

| Record name | Androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Androstenedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.18 g/cu cm at 20 °C (GLP compliance study) | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.35X10-9 mm Hg at 20 °C (extrapolated from effusion method measurements between 75-110 °C) | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

4-androstenedione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol., Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/ | |

| Record name | Androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from hexane | |

CAS No. |

63-05-8 | |

| Record name | Androstenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenedione [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | androstenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androst-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409J2J96VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Androstenedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173-174 °C (crystals from hexane), Melting point: 143 °C (alpha form), 173 (beta form), Melting point: 172 °C, OECD Guideline 102 (Melting point / Melting Range), 170 - 173 °C | |

| Record name | Androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Androstenedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.